![molecular formula C5H8F3NO B159158 2,2,2-Trifluoro-n-propylacetamide CAS No. 10056-69-6](/img/structure/B159158.png)
2,2,2-Trifluoro-n-propylacetamide
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Overview
Description
2,2,2-Trifluoro-n-propylacetamide (TFPA) is an important compound in the field of medicinal chemistry due to its diverse applications in scientific research. It is a fluorinated amide compound that has been extensively studied for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-n-propylacetamide is not well understood. However, studies have shown that it can interact with proteins and enzymes in the body, leading to changes in their activity. 2,2,2-Trifluoro-n-propylacetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2,2,2-Trifluoro-n-propylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2,2,2-Trifluoro-n-propylacetamide has also been shown to affect the central nervous system, leading to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
2,2,2-Trifluoro-n-propylacetamide is a versatile compound that has many advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. 2,2,2-Trifluoro-n-propylacetamide can also be used as a starting material for the synthesis of other compounds. However, 2,2,2-Trifluoro-n-propylacetamide has some limitations, including its high cost and limited availability.
Future Directions
There are many potential future directions for research on 2,2,2-Trifluoro-n-propylacetamide. One area of interest is the development of new synthetic methods for 2,2,2-Trifluoro-n-propylacetamide and related compounds. Another area of interest is the study of the biological and pharmacological properties of 2,2,2-Trifluoro-n-propylacetamide, including its potential use as a therapeutic agent. Additionally, research on the metabolism and toxicity of 2,2,2-Trifluoro-n-propylacetamide in the body could lead to a better understanding of its safety and efficacy.
Scientific Research Applications
2,2,2-Trifluoro-n-propylacetamide has been extensively studied for its biological and pharmacological properties. It is commonly used as a reagent in the synthesis of other compounds due to its ability to introduce a trifluoromethyl group into organic molecules. 2,2,2-Trifluoro-n-propylacetamide has also been used as a substrate for enzymes and as a model compound for studying the metabolism of fluorinated compounds in the body.
properties
CAS RN |
10056-69-6 |
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Product Name |
2,2,2-Trifluoro-n-propylacetamide |
Molecular Formula |
C5H8F3NO |
Molecular Weight |
155.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-propylacetamide |
InChI |
InChI=1S/C5H8F3NO/c1-2-3-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10) |
InChI Key |
NNKKAZXOECERSV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(F)(F)F |
Canonical SMILES |
CCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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